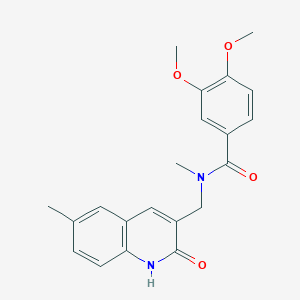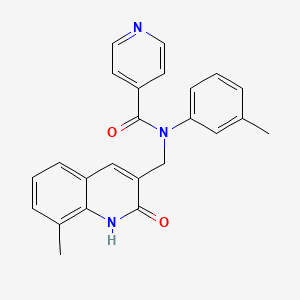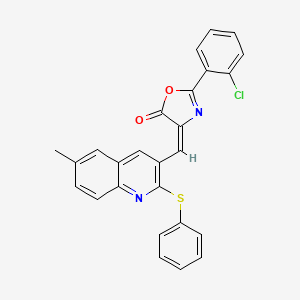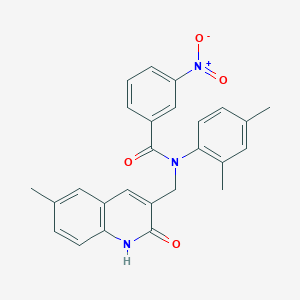
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide, also known as HQT-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide is not fully understood, but it is believed to exert its therapeutic effects through multiple pathways. This compound has been found to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication, and cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. This compound also possesses anti-inflammatory properties and has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. Moreover, this compound has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide is its potent anticancer activity against various cancer cell lines. Moreover, this compound possesses anti-inflammatory and neuroprotective properties, which make it a promising candidate for the treatment of various diseases. However, there are also some limitations associated with the use of this compound in lab experiments. One of the major limitations is the lack of information regarding its pharmacokinetic and pharmacodynamic properties, which makes it difficult to determine the optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions that can be explored in the field of N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide research. One of the major future directions is to investigate the pharmacokinetic and pharmacodynamic properties of this compound to optimize its dosage and administration route. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Additionally, the potential applications of this compound in the treatment of other diseases such as diabetes and cardiovascular diseases can also be explored.
Synthesemethoden
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide is synthesized through a multistep reaction sequence that involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-amino-3-hydroxyquinoline, followed by the reaction of the resulting product with 2-methoxyaniline and 3,4,5-trimethoxybenzoyl chloride. The final product is obtained through purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. This compound also possesses anti-inflammatory properties and has been shown to reduce the production of inflammatory cytokines in vitro and in vivo. Moreover, this compound has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c1-32-22-12-8-7-11-21(22)29(16-19-13-17-9-5-6-10-20(17)28-26(19)30)27(31)18-14-23(33-2)25(35-4)24(15-18)34-3/h5-15H,16H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYLNXKJCPOXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7697303.png)

